tert-butyl N-(4-phenylpiperidin-4-yl)carbamate
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Overview
Description
“tert-butyl N-(4-phenylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 887589-58-4 . It has a molecular weight of 276.38 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 408.5±45.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa is predicted to be 12.04±0.20 .Scientific Research Applications
Crystallographic Studies and Synthesis
Isomorphous Crystal Structures and Halogen Bonds : tert-Butyl carbamates, including variants like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been studied for their isomorphous crystal structures. These compounds demonstrate interesting interactions like hydrogen and halogen bonds involving carbonyl groups, contributing to the field of crystallography and molecular design (Baillargeon et al., 2017).
Synthesis of Enantioselective Compounds : Research has explored the use of tert-butyl carbamates in the rhodium-catalyzed enantioselective addition of arylboronic acids, highlighting their role in the synthesis of chiral compounds (Storgaard & Ellman, 2009).
Asymmetric Mannich Reaction : The compound has been used in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. This highlights its application in producing chiral amino carbonyl compounds (Yang, Pan & List, 2009).
Chemical Transformations and Organic Synthesis
Nitrone Equivalents in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl carbamates, have been utilized as N-(Boc) nitrone equivalents in organic synthesis. Their preparation and chemical transformations provide insights into building blocks for organic synthesis (Guinchard et al., 2005).
Synthesis of Biologically Active Compounds : The compound tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in biologically active compounds like osimertinib, illustrates the significance of tert-butyl carbamates in medicinal chemistry (Zhao et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFRFRXRVLSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate |
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